Methyl 3-(bromomethyl)benzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-(bromomethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-12-9(11)8-4-2-3-7(5-8)6-10/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUHSMQQNPRLEEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60333760 | |
| Record name | Methyl 3-(bromomethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60333760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1129-28-8 | |
| Record name | Methyl 3-(bromomethyl)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1129-28-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-(bromomethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60333760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-(bromomethyl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Methyl 3 Bromomethyl Benzoate
Side-Chain Bromination Strategies
The most prevalent method for synthesizing methyl 3-(bromomethyl)benzoate involves the selective bromination of the methyl group of methyl m-toluate. This transformation is typically achieved through radical halogenation, a process that leverages the generation of reactive radical species to facilitate the substitution of a hydrogen atom with a bromine atom.
Radical Halogenation Approaches
Radical halogenation provides a direct and efficient pathway to benzylic bromides like this compound. The success of this method hinges on the ability to generate bromine radicals, which then initiate a chain reaction leading to the desired product.
N-Bromosuccinimide (NBS) is a widely used reagent for benzylic brominations due to its ability to provide a low, constant concentration of bromine in the reaction mixture, which helps to minimize side reactions. The reaction, often referred to as the Wohl-Ziegler reaction, is typically initiated by light or a radical initiator.
The mechanism of NBS-mediated bromination is a well-established radical chain process. It can be broken down into three key stages:
Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as dibenzoyl peroxide or azobisisobutyronitrile (AIBN), to generate radicals. These radicals then react with NBS to produce a bromine radical.
Propagation: The bromine radical abstracts a hydrogen atom from the benzylic methyl group of methyl m-toluate, forming a resonance-stabilized benzyl (B1604629) radical and hydrogen bromide (HBr). This benzyl radical then reacts with a molecule of Br₂ (generated from the reaction of NBS with HBr) to yield this compound and a new bromine radical, which continues the chain reaction.
Termination: The chain reaction is terminated by the combination of any two radical species.
The efficiency and yield of the NBS bromination of methyl m-toluate are highly dependent on the reaction conditions and the choice of radical initiator. Dibenzoyl peroxide and AIBN are the most commonly employed initiators.
Several studies have focused on optimizing these parameters to maximize the yield of this compound while minimizing the formation of byproducts, such as the dibrominated compound. For instance, a typical procedure involves reacting methyl m-toluate with 1.1 to 1.2 equivalents of NBS in the presence of a catalytic amount (0.05–0.1 equivalents) of AIBN. Refluxing this mixture for 5 to 16 hours is generally required for the reaction to go to completion.
In one reported synthesis, methyl m-toluate (1.2 mol) was treated with N-bromosuccinimide (1.32 mol) and benzoyl peroxide (0.1 times the molar amount) at 50°C, followed by refluxing for 5 hours, to produce this compound in 91% yield. Another procedure utilizing AIBN as the initiator involved refluxing methyl 3-methylbenzoate (B1238549) (0.31 mol), NBS (0.38 mol), and AIBN (2.6 g) for 5 hours, resulting in a 94% yield of the desired product.
The following table summarizes findings from various synthetic protocols:
| Reactants | Initiator | Solvent | Reaction Time | Yield | Reference |
| Methyl m-toluate, NBS | Dibenzoyl Peroxide | CCl₄ | 5 h | 91% | |
| Methyl 3-methylbenzoate, NBS | AIBN | CCl₄ | 5 h | 94% | |
| Methyl m-toluate, NBS | Benzoyl Peroxide | Cyclohexane (B81311) | 16 h | 10% |
The choice of solvent plays a critical role in the outcome of NBS brominations. Carbon tetrachloride (CCl₄) has historically been a common solvent for these reactions due to its inertness and ability to dissolve the reactants. However, due to its toxicity and environmental concerns, alternative solvents have been investigated.
Studies have shown that the polarity of the solvent can influence the selectivity of the reaction. For instance, in the bromination of some aromatic compounds, using dichloromethane (B109758) resulted in higher selectivity compared to carbon tetrachloride. Other solvents that have been successfully employed include chlorobenzene, cyclohexane, and acetonitrile (B52724). The use of acetonitrile is often preferred for large-scale industrial processes due to the high solubility and stability of NBS in this solvent. Research has also explored greener alternatives like methyl acetate (B1210297), which has shown comparable yields to carbon tetrachloride in some benzylic brominations.
The table below illustrates the effect of different solvents on the synthesis of this compound and related compounds:
| Substrate | Solvent | Observations | Reference |
| 2,6,7-trimethyl-A(3)-pivaloyloxymethylquinazolinone | Dichloromethane | Improved yield from 47% to 80% compared to chlorobenzene. | |
| 3-Substituted anilines | Various | Regioselectivity is highly dependent on solvent polarity. | |
| Halide-substituted alkyl arenes | Methyl acetate | Comparable product yields to those obtained in carbon tetrachloride. | |
| Methyl m-toluate | Carbon tetrachloride | Commonly used, provides good yields. | |
| Cyano-substituted alkylbenzenes | Acetonitrile, Cyclohexane | Preferred solvents for NBS bromination. |
While NBS is a highly effective and selective reagent for benzylic bromination, elemental bromine (Br₂) can also be used. However, the reaction with molecular bromine is often less selective and can lead to the formation of unwanted byproducts through electrophilic aromatic substitution, especially with activated aromatic rings.
The key advantage of NBS is that it maintains a very low concentration of Br₂ in the reaction mixture, which favors the radical substitution pathway over electrophilic addition or substitution. For industrial-scale production of the para-isomer, methyl 4-(bromomethyl)benzoate, direct bromination with elemental bromine is sometimes favored due to cost considerations. This process requires careful control of reaction conditions, such as temperature and the rate of bromine addition, to minimize dibromination.
For substrates like methyl m-toluate, where the aromatic ring is deactivated by the electron-withdrawing ester group, the risk of aromatic bromination is reduced, but the control over the degree of benzylic bromination remains a critical factor.
N-Bromosuccinimide (NBS)-Mediated Bromination
Strategic Functional Group Interconversions Leading to the Bromomethyl Moiety
The primary method for synthesizing this compound involves the selective bromination of the methyl group of methyl 3-methylbenzoate. This transformation is a classic example of a free-radical substitution reaction.
A widely utilized method employs N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator. A common initiator is Azobisisobutyronitrile (AIBN). echemi.com The reaction is typically conducted in a non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane under reflux conditions. echemi.com For instance, a laboratory-scale synthesis involves heating a solution of methyl 3-methylbenzoate, NBS, and a catalytic amount of AIBN in CCl₄. echemi.com The reaction proceeds as the initiator decomposes upon heating to generate radicals, which then initiate a chain reaction involving the abstraction of a benzylic hydrogen from the methyl group of the starting material, followed by reaction with NBS to introduce the bromine atom.
One specific procedure involves refluxing methyl 3-methylbenzoate with NBS and AIBN in CCl₄ for several hours. echemi.com After the reaction is complete, the by-product, succinimide, is removed by filtration. The solvent is then evaporated under a vacuum to yield this compound, often as a yellowish oil. echemi.com Purification can be achieved through column chromatography if necessary to remove impurities like dibrominated byproducts, which can form if an excess of the brominating agent is used. Another approach involves the esterification of 3-(bromomethyl)benzoic acid with methanol (B129727), using a reagent like thionyl chloride. echemi.com
| Starting Material | Reagents | Solvent | Conditions | Product | Yield |
| Methyl 3-methylbenzoate | N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) | Carbon tetrachloride (CCl₄) | Reflux | This compound | ~94% |
| Methyl 3-methylbenzoate | N-Bromosuccinimide (NBS), Hydrogen Peroxide (catalytic) | Cyclohexane | Reflux, 16h | This compound | - |
| 3-(Bromomethyl)benzoic acid | Thionyl chloride, Methanol | - | 25°C to reflux | This compound | ~94% |
Synthesis of Poly-brominated Benzoate (B1203000) Derivatives and Analogues
The synthetic strategies for introducing a bromomethyl group can be extended to create molecules with multiple such functionalities or with additional substituents on the aromatic ring.
The synthesis of methyl 3,5-bis(bromomethyl)benzoate follows a similar logic to its mono-brominated counterpart. The starting material for this derivative is methyl 3,5-dimethylbenzoate. The synthetic approach involves a double radical bromination of the two methyl groups. This is typically achieved by using a stoichiometric excess of N-Bromosuccinimide (NBS) to ensure both methyl groups are brominated. The reaction is carried out in a suitable solvent and often requires a radical initiator and heat to proceed effectively.
The synthesis of bromomethylbenzoates with additional functional groups, such as a nitro group, is crucial for creating diverse chemical building blocks. Several isomers of nitro-substituted methyl bromomethylbenzoates have been synthesized.
For example, methyl 2-bromomethyl-3-nitrobenzoate can be prepared from methyl 2-methyl-3-nitrobenzoate. orgsyn.orggoogle.com One method involves heating the starting material with dibenzoyl peroxide and bromine in carbon tetrachloride under irradiation from a flood lamp. orgsyn.org Another procedure uses NBS and AIBN in acetonitrile. google.com
The synthesis of methyl 2-(bromomethyl)-6-nitrobenzoate is also documented and serves as an important intermediate. simsonpharma.com It can be synthesized from the corresponding methyl 2-methyl-6-nitrobenzoate.
Furthermore, methyl 3-(bromomethyl)-4-nitrobenzoate can be synthesized through methods like the bromomethylation of methyl 4-nitrobenzoate (B1230335) using formaldehyde (B43269) and hydrobromic acid. smolecule.com
These syntheses demonstrate that the radical bromination of a methyl group on a substituted benzene (B151609) ring is a versatile and effective method, though the presence of electron-withdrawing groups like the nitro group can influence the reaction conditions required. google.com
Reactivity and Transformative Potential of Methyl 3 Bromomethyl Benzoate in Organic Reactions
Nucleophilic Substitution Reactions at the Benzylic Position
The primary mode of reactivity for methyl 3-(bromomethyl)benzoate involves the displacement of the bromide ion by a variety of nucleophiles. The benzylic position of the carbon-bromine bond enhances its susceptibility to nucleophilic attack, proceeding through an SN2-type mechanism. This reactivity is a cornerstone of its utility in synthetic organic chemistry.
Reactions with Nitrogen Nucleophiles (e.g., Amines, Imidazoles, Triazoles)
Nitrogen-containing nucleophiles readily react with this compound to form new carbon-nitrogen bonds, a fundamental transformation in the synthesis of many biologically active compounds and functional materials.
Amines: Primary and secondary amines are effective nucleophiles for the substitution of the benzylic bromide. The reaction typically proceeds under basic conditions to neutralize the hydrogen bromide byproduct. For instance, the reaction of substituted benzylamines with benzyl (B1604629) bromide has been shown to follow a second-order kinetic profile, consistent with an SN2 mechanism researchgate.net. The end product of such a reaction with this compound would be the corresponding N-substituted benzylamine.
Imidazoles: The nitrogen atoms of imidazole rings are also potent nucleophiles. The reaction of imidazole with bromomethyl-containing compounds is a common method for the synthesis of N-substituted imidazole derivatives google.comamazonaws.com. For example, 1H-imidazole can react with compounds structurally similar to this compound to yield products where the imidazole ring is attached to the benzylic carbon google.com.
Triazoles: 1,2,3-Triazoles, often synthesized via "click chemistry," can also be functionalized through reactions with benzylic halides. The synthesis of 1-benzyl-1H-1,2,3-triazole derivatives has been achieved through the reaction of benzyl bromide with sodium azide to form benzyl azide, which then undergoes cycloaddition derpharmachemica.com. A direct alkylation of a pre-formed triazole ring at one of its nitrogen atoms with this compound is also a viable synthetic route rsc.org.
| Nucleophile | Product Type | General Reaction Conditions |
| Primary/Secondary Amine | N-(3-(methoxycarbonyl)benzyl)amine | Basic conditions (e.g., triethylamine, potassium carbonate) in a polar aprotic solvent (e.g., DMF, acetonitrile) |
| Imidazole | 1-(3-(methoxycarbonyl)benzyl)imidazole | Aprotic solvent (e.g., N,N-dimethylacetamide) with heating google.com |
| 1,2,4-Triazole | 1-(3-(methoxycarbonyl)benzyl)-1,2,4-triazole | Cesium carbonate in refluxing acetonitrile (B52724) rsc.org |
Reactions with Oxygen Nucleophiles (e.g., Alkoxides)
Oxygen-based nucleophiles, such as alkoxides and carboxylates, can displace the bromide to form ethers and esters, respectively. These reactions are typically performed in the presence of a non-nucleophilic base to generate the anionic nucleophile in situ. For example, the reaction of benzyl bromide with ethanol can be facilitated by heat to produce benzyl ethyl ether pearson.com. While specific examples with this compound and simple alkoxides are not prevalent in the searched literature, the general reactivity pattern of benzyl bromides suggests that reaction with sodium methoxide would yield methyl 3-(methoxymethyl)benzoate.
Reactions with Sulfur Nucleophiles (e.g., Thiols)
Thiols and their conjugate bases, thiolates, are excellent nucleophiles and react efficiently with benzylic halides like this compound to form thioethers. The high nucleophilicity of sulfur often leads to clean and high-yielding substitution reactions nih.govrsc.org. The reaction of various thiols with paraformaldehyde and HBr/AcOH provides a direct route to bromomethyl sulfides, indicating the facility of the carbon-sulfur bond formation rsc.orgrsc.org.
| Nucleophile | Product Type | General Reaction Conditions |
| Thiol (R-SH) | S-(3-(methoxycarbonyl)benzyl) thioether | Base (e.g., sodium hydroxide, sodium hydride) in a polar solvent (e.g., ethanol, THF) |
Stereoelectronic Effects of Meta-Substitution on Reaction Kinetics
The rate of nucleophilic substitution at the benzylic position is influenced by the electronic properties of the substituents on the aromatic ring. The Hammett equation provides a quantitative measure of these effects by correlating reaction rates with substituent constants (σ) wikipedia.org. For SN2 reactions of substituted benzyl halides, a plot of log(k/k₀) versus the Hammett substituent constant (σ) can reveal the electronic demand of the transition state researchgate.netkyoto-u.ac.jp.
The methoxycarbonyl group (-CO₂Me) at the meta position of this compound is an electron-withdrawing group, primarily through its negative inductive effect (-I) and positive resonance effect (+R), with the inductive effect being dominant at the meta position. This electron withdrawal destabilizes the developing partial positive charge on the benzylic carbon in a transition state with SN1 character. Conversely, for a pure SN2 reaction, the effect on the reaction rate is more complex. Electron-withdrawing groups can slightly accelerate SN2 reactions by stabilizing the ground state less than the transition state, or by reducing electron density at the reaction center, making it more susceptible to nucleophilic attack. Hammett plots for the SN2 reactions of substituted benzyl chlorides with various nucleophiles often show a shallow U-shaped curve, indicating that both electron-donating and electron-withdrawing groups can accelerate the reaction compared to the unsubstituted analog kyoto-u.ac.jp. The specific effect of the meta-methoxycarbonyl group would be quantified by its σ_meta value in a Hammett analysis of a relevant reaction series.
Carbon-Carbon Bond Formation via Electrophilic Bromomethyl Functionality
The electrophilic nature of the bromomethyl group in this compound makes it a valuable synthon for the formation of carbon-carbon bonds, most notably in the preparation of precursors for the Wittig reaction.
Wittig Reaction Precursors and Ylide Chemistry
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones wikipedia.orglibretexts.orglumenlearning.com. The key reagent in this reaction is a phosphonium ylide, which is typically prepared from the corresponding phosphonium salt lumenlearning.com. This compound serves as an excellent precursor for the synthesis of such a phosphonium salt.
The reaction of this compound with triphenylphosphine, a strong nucleophile, results in the formation of (3-(methoxycarbonyl)benzyl)triphenylphosphonium bromide via an SN2 reaction rsc.orgbiomedres.usbiomedres.usresearchgate.net. This stable salt can be isolated and stored.
Treatment of the phosphonium salt with a strong base, such as n-butyllithium or sodium hydride, deprotonates the benzylic carbon, yielding the corresponding phosphonium ylide, (3-(methoxycarbonyl)benzylidene)triphenylphosphorane. This ylide is a stabilized ylide due to the electron-withdrawing nature of the meta-methoxycarbonyl group, which delocalizes the negative charge on the carbanion.
The resulting ylide can then be reacted with an aldehyde or ketone to produce an alkene, where the double bond is formed at the position of the original carbonyl group. The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide; stabilized ylides generally favor the formation of the (E)-alkene wikipedia.org.
| Reactant 1 | Reactant 2 | Product |
| This compound | Triphenylphosphine | (3-(methoxycarbonyl)benzyl)triphenylphosphonium bromide rsc.org |
| (3-(methoxycarbonyl)benzyl)triphenylphosphonium bromide | Strong Base (e.g., n-BuLi) | (3-(methoxycarbonyl)benzylidene)triphenylphosphorane |
| (3-(methoxycarbonyl)benzylidene)triphenylphosphorane | Aldehyde/Ketone (R₂C=O) | Methyl 3-(alkenyl)benzoate |
Metal-Mediated Allylation Reactions (e.g., Barbier-Type Reactions)
The Barbier reaction is an organometallic reaction that involves the reaction of an alkyl halide with a carbonyl compound in the presence of a metal. wikipedia.org This reaction is distinct from the Grignard reaction in that the organometallic intermediate is generated in situ. wikipedia.org Metals commonly employed include magnesium, zinc, indium, tin, and their salts. wikipedia.org The reaction is a versatile method for carbon-carbon bond formation, leading to the synthesis of primary, secondary, or tertiary alcohols. wikipedia.org A key advantage of Barbier-type reactions is their tolerance to moisture, often allowing them to be conducted in aqueous media, which aligns with the principles of green chemistry. wikipedia.orgrsc.org
While specific studies detailing the Barbier-type allylation of this compound are not prevalent, its reactivity can be inferred from reactions with structurally similar compounds. For instance, zinc and indium have been successfully used to mediate the Barbier-type allylation of aldehydes with 3-bromomethyl-5H-furan-2-one in aqueous solvents, producing α-methylene-γ-butyrolactones in moderate to high yields. rsc.org Similarly, the Barbier allylation of (R)-2,3-O-cyclohexylideneglyceraldehyde with methyl 3-(bromomethyl)but-3-enoate has been achieved using various metals, with zinc demonstrating high diastereoselectivity. researchgate.net
These examples suggest that the bromomethyl group of this compound can be activated by metals like zinc or indium to form an organometallic nucleophile. This intermediate can then attack a variety of carbonyl electrophiles, such as aldehydes and ketones, to form new carbon-carbon bonds, yielding homoallylic alcohols. The reaction's regioselectivity can be influenced by factors such as the metal, solvent, and the structure of the reactants. mdpi.com
Table 1: Examples of Metal-Mediated Barbier-Type Reactions with Bromomethyl Compounds
Reactivity of the Ester Moiety
Hydrolysis Pathways
The methyl ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, 3-(bromomethyl)benzoic acid, under either acidic or basic conditions. libretexts.orgquora.com
Acid-Catalyzed Hydrolysis: In the presence of a dilute mineral acid and water, the ester undergoes hydrolysis in a reversible equilibrium reaction. The mechanism involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to a tetrahedral intermediate, which then eliminates methanol (B129727) to yield the carboxylic acid. quora.com To drive the equilibrium towards the product, an excess of water is typically used.
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process that yields the carboxylate salt of the acid. libretexts.org The reaction is initiated by the nucleophilic attack of a hydroxide ion (e.g., from KOH or NaOH) on the ester's carbonyl carbon. rsc.org This forms a tetrahedral intermediate, which then collapses to expel the methoxide ion, a strong base. The methoxide ion subsequently deprotonates the newly formed carboxylic acid, driving the reaction to completion and forming the carboxylate salt and methanol. quora.com An acidic workup is required to protonate the carboxylate and isolate the free 3-(bromomethyl)benzoic acid. Studies on various methyl benzoates have shown that quantitative saponification can be achieved at high temperatures (200–300 °C) in dilute alkaline solutions. rsc.org
Compound Reference Table
Compound Name (R)-2,3-O-cyclohexylideneglyceraldehyde 3-(bromomethyl)benzoic acid 3-bromomethyl-5H-furan-2-one 3-Carbomethoxybenzyl bromide 3-Methoxycarbonylbenzyl bromide Benzoyl peroxide Dichloroindium hydride (HInCl₂) Diisobutylaluminum hydride (DIBAL-H) Hydrogen peroxide Indium Isophthalic acid monomethyl ester Lithium aluminum hydride (LiAlH₄) Magnesium This compound Methyl 3-(bromomethyl)but-3-enoate Methyl 3-carboxybenzoate Methyl 3-methylbenzoate (B1238549) Methyl 4-(bromomethyl)benzoate Methyl m-toluate N-bromosuccinimide (NBS) para-tolylmethanol Sodium tungstate dihydrate Tin Zinc
Reactivity of the Ester Moiety
Reduction to Alcohol Functionality
The reduction of this compound offers a pathway to valuable alcohol functionalities, with the final product being highly dependent on the choice of reducing agent and the specific reaction conditions employed. The presence of two reducible sites—the ester group and the benzylic bromide—allows for selective or exhaustive reduction, leading to different molecular scaffolds.
Strong, non-selective reducing agents such as lithium aluminum hydride (LiAlH₄) are capable of reducing both esters and alkyl halides. masterorganicchemistry.comlumenlearning.com Consequently, the treatment of this compound with LiAlH₄ is expected to result in the complete reduction of both the ester and the bromomethyl functionalities. This tandem reduction yields (3-methylphenyl)methanol, where the ester is converted to a primary alcohol and the benzylic bromide is reduced to a methyl group. LiAlH₄ is a potent source of hydride ions, making it significantly more reactive than other common reducing agents like sodium borohydride. libretexts.org
Conversely, achieving selective reduction of the ester group while preserving the bromomethyl moiety requires milder and more chemoselective reagents. While sodium borohydride (NaBH₄) does not typically reduce esters under standard conditions, its reactivity can be enhanced. lumenlearning.commasterorganicchemistry.com The use of a sodium borohydride-methanol system, for instance, has been shown to be effective for the reduction of aromatic esters to their corresponding alcohols. sciencemadness.org This method could potentially be applied to selectively convert the ester in this compound to a hydroxyl group, yielding (3-(bromomethyl)phenyl)methanol.
Advanced binary metal hydride systems provide another avenue for controlling the selectivity of the reduction. escholarship.org Research on the analogous compound, methyl 4-(bromomethyl)benzoate, has demonstrated that different products can be obtained by manipulating the hydride system. escholarship.org For example, a combination of dichloroindium hydride (HInCl₂) and diisobutylaluminum hydride (DIBAL-H) can facilitate the selective reduction of the ester to generate [4-(bromomethyl)phenyl]methanol. escholarship.org Applying this logic to the meta-isomer, this system could selectively produce (3-(bromomethyl)phenyl)methanol. In contrast, using a binary system of HInCl₂ and borane-tetrahydrofuran (BH₃:THF) leads to the tandem reduction of both the ester and the halide, resulting in the fully reduced product, p-tolylmethanol. escholarship.org This suggests that a similar tandem reduction of this compound would yield (3-methylphenyl)methanol.
The outcomes of these reduction strategies are summarized in the table below.
Table 1: Reduction Reactions of this compound
| Reducing Agent/System | Expected Product(s) | Remarks |
|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | (3-methylphenyl)methanol | Strong, non-selective agent reduces both the ester and the bromomethyl group. masterorganicchemistry.comlumenlearning.com |
| Sodium Borohydride / Methanol (NaBH₄ / MeOH) | (3-(bromomethyl)phenyl)methanol | Milder conditions may allow for the selective reduction of the ester functionality. sciencemadness.org |
| Dichloroindium Hydride / Diisobutylaluminum Hydride (HInCl₂ / DIBAL-H) | (3-(bromomethyl)phenyl)methanol | Potential for selective ester reduction based on studies with analogous compounds. escholarship.org |
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Lithium aluminum hydride |
| (3-methylphenyl)methanol |
| Sodium borohydride |
| (3-(bromomethyl)phenyl)methanol |
| Dichloroindium hydride |
| Diisobutylaluminum hydride |
| Borane-tetrahydrofuran |
| Methyl 4-(bromomethyl)benzoate |
| [4-(bromomethyl)phenyl]methanol |
Strategic Applications in Synthetic Chemistry and Bioactive Molecule Development
Utility in Heterocycle Synthesis
The structural characteristics of Methyl 3-(bromomethyl)benzoate make it an important electrophile for the alkylation of nucleophilic centers, particularly nitrogen atoms within heterocyclic systems. This reactivity is fundamental to the construction of more complex cyclic and polycyclic architectures that are pivotal in various chemical applications.
Construction of Nitrogen-Containing Heterocycles (e.g., Benzimidazoles, Imidazolium Salts)
This compound serves as a key reagent in the synthesis of substituted imidazolium salts. These salts are stable ionic compounds that form the foundation for a range of further chemical transformations. The synthesis typically involves the direct alkylation of an existing imidazole derivative. For instance, in the creation of novel N-heterocyclic carbene (NHC) precursors, this compound is reacted with a substituted imidazole, such as a derivative of theobromine, a naturally occurring xanthine. In a documented synthesis, this reaction proceeds by stirring the reactants at an elevated temperature of 120°C for 18 hours, leading to the formation of the corresponding imidazolium bromide salt. This process effectively attaches the methyl benzoate (B1203000) group to one of the nitrogen atoms of the imidazole ring, creating a new, more complex heterocyclic structure.
Precursors for N-Heterocyclic Carbenes and Metal Complexes
Imidazolium salts derived from this compound are crucial precursors for the generation of N-heterocyclic carbenes (NHCs). NHCs are a class of persistent carbenes that have become indispensable as ligands in organometallic chemistry due to their strong σ-donating properties, which allow them to form stable complexes with a wide array of metals.
The conversion of the imidazolium salt to an NHC-metal complex can be achieved through in situ carbene formation. A common method involves using a silver salt, such as silver acetate (B1210297), which serves a dual purpose. The acetate acts as a base to deprotonate the acidic proton at the C2 position of the imidazolium ring, generating the free carbene. Simultaneously, the silver(I) ion coordinates with the carbene to form a stable silver-NHC complex. One study details the synthesis of a silver carbene complex where an imidazolium salt bearing a methyl benzoate substituent was treated with two equivalents of silver acetate. The resulting silver(I)-NHC complex demonstrated potential as an antimicrobial agent, highlighting the seamless transition from a simple benzoic acid derivative to a functional metallo-organic compound.
Table 1: Synthesis of Imidazolium Salt and Silver-NHC Complex
| Step | Reactants | Product | Key Conditions | Significance |
|---|---|---|---|---|
| 1 | Theobromine derivative, this compound | Imidazolium bromide salt | 120°C, 18 hours | Formation of NHC precursor |
| 2 | Imidazolium bromide salt, Silver acetate | Silver(I)-NHC complex | Room temperature, 3 hours | Synthesis of a functional metal complex |
Role in Natural Product Synthesis and Analogues
Due to a lack of available research data specifically linking this compound to the synthesis of complex macrocyclic architectures or natural product analogues, this section cannot be detailed at this time.
Intermediates for Complex Macrocyclic Architectures
No specific examples are documented in the available literature.
Access to Bioactive Scaffolds and Mimetics
No specific examples are documented in the available literature.
Contributions to Medicinal Chemistry and Drug Discovery
This compound is a valuable intermediate in the synthesis of targeted therapeutic agents. Its bifunctional nature, possessing both an electrophilic benzylic bromide and an ester, allows for its strategic integration into molecular scaffolds designed to interact with specific biological targets.
This compound is explicitly identified as an intermediate in the preparation of two significant classes of enzyme inhibitors:
Chromen-4-ones as DNA-dependent protein kinase (DNA-PK) inhibitors : DNA-PK is a crucial enzyme in the cellular DNA damage response pathway, and its inhibition can sensitize cancer cells to radiation and chemotherapy. This compound is used as a building block to construct the complex heterocyclic systems of chromen-4-one derivatives that exhibit potent inhibitory activity against this kinase. nih.gov
Benzoic acid derivatives as influenza neuraminidase inhibitors : Neuraminidase is a key enzyme that facilitates the release of new virus particles from infected cells. pharmaffiliates.com Inhibiting this enzyme is a primary strategy for treating influenza infections. pharmaffiliates.com this compound is employed in the synthesis of novel benzoic acid-based molecules designed to block the active site of the influenza neuraminidase enzyme, thereby preventing viral propagation. nih.gov
Table 2: Applications in Medicinal Chemistry
| Target Molecule Class | Biological Target | Therapeutic Area | Role of this compound |
|---|---|---|---|
| Chromen-4-ones | DNA-dependent protein kinase (DNA-PK) | Oncology | Intermediate in the synthesis of the inhibitor scaffold. nih.gov |
| Benzoic Acid Derivatives | Influenza Neuraminidase | Antiviral (Influenza) | Intermediate used to synthesize the final inhibitor molecule. nih.gov |
Precursors for Enzyme Inhibitors (e.g., Aldose Reductase Inhibitors)
Information regarding the specific application of this compound as a direct precursor for the synthesis of Aldose Reductase Inhibitors is not available in the provided search results.
Building Blocks for Immunomodulatory and Antiviral Agents (e.g., Lenalidomide Analogues, Anti-HIV Compounds)
The functionalized benzene (B151609) ring of this compound serves as a key scaffold for the synthesis of compounds designed to interact with biological systems, notably in the field of immunology. The reactive bromomethyl group is particularly useful for introducing the benzoate moiety onto nucleophilic substrates, a common strategy in medicinal chemistry.
One of the significant applications of this compound is in the synthesis of Toll-like receptor 7 (TLR7) agonists. google.comgoogleapis.com TLR7 is a protein crucial to the innate immune system, recognizing single-stranded RNA from viruses and triggering an immune response. googleapis.com Agonists of TLR7 can stimulate this pathway, making them valuable as vaccine adjuvants and in cancer immunotherapy. googleapis.com Patent literature describes synthetic routes where this compound is used as a key reagent to prepare specific purine-based TLR7 agonist compounds. google.comgoogleapis.com For instance, it can be used in the alkylation of a purine derivative to introduce the 3-(methoxycarbonyl)benzyl group, which is a structural component of the final bioactive agent. google.comgoogleapis.com
| Reactant 1 | Reactant 2 | Key Transformation | Product Type | Reference |
|---|---|---|---|---|
| Purine-based Intermediate | This compound | N-alkylation | TLR7 Agonist Precursor | google.comgoogleapis.com |
While the prompt mentions Lenalidomide analogues and anti-HIV compounds, the available literature does not specify the use of the 3-isomer, this compound, for these particular applications.
Design and Synthesis of Novel Therapeutic Scaffolds (e.g., MtDHFR Inhibitors)
Information regarding the specific application of this compound in the design and synthesis of MtDHFR inhibitors is not available in the provided search results.
Polymer Science and Advanced Materials Chemistry
Monomeric Units in Copolymerization Reactions
Information regarding the specific application of this compound as a monomeric unit in copolymerization reactions is not available in the provided search results. While its structure suggests potential use in forming polymer-drug conjugates or as an initiator, specific examples of its use as a comonomer were not found. google.comgoogle.com
Cascade and Ring Expansion Reactions in Complex Molecule Synthesis
Nucleophile-Induced Cyclization/Ring Expansion (NICE) Strategies
This compound is an important electrophilic building block for creating the linear precursors necessary for complex cascade reactions, such as Nucleophile-Induced Cyclization/Ring Expansion (NICE) strategies. This synthetic method is designed to produce challenging medium-sized rings (8-11 atoms), which are often difficult to synthesize using traditional cyclization techniques that require high-dilution conditions. beilstein-journals.org
The NICE strategy involves a linear precursor designed with an internal nucleophile. This nucleophile first attacks an electrophilic terminus to form a small, transient ring (e.g., 5-7 membered), which then undergoes a subsequent ring-expansion step to yield the desired medium-sized lactam or lactone.
The role of this compound is to act as the starting electrophile to build one end of the linear precursor. In a typical synthetic approach, the bromine atom is displaced by an internal nucleophile (such as an aliphatic amine) that is part of a larger molecule. This reaction attaches the methyl 3-benzoate group to the precursor chain, positioning the methyl ester to act as the electrophilic carbonyl group in the subsequent cascade reaction.
| Starting Material | Reaction Type | Function of Compound | Resulting Structure | Reference |
|---|---|---|---|---|
| This compound | Nucleophilic Substitution | Electrophilic building block | Linear precursor with terminal methyl ester | beilstein-journals.org |
This approach leverages the reactivity of the benzylic bromide to construct the precise linear substrates required for these powerful ring-expansion methodologies, demonstrating the utility of this compound in the assembly of complex molecular architectures. beilstein-journals.org
Conjugate Addition Ring Expansion (CARE) Techniques
The strategic synthesis of medium-sized rings and macrocycles, which are prevalent scaffolds in many bioactive molecules, presents a significant challenge in organic chemistry. rsc.org Traditional end-to-end cyclization methods often require high-dilution conditions to disfavor intermolecular polymerization. nih.gov Conjugate Addition Ring Expansion (CARE) techniques offer a robust and efficient alternative, enabling the construction of these complex cyclic systems through a cascade reaction sequence. rsc.orgnih.gov This approach streamlines synthesis by performing multiple bond-forming events in a single operation, thereby increasing efficiency and obviating the need to handle potentially reactive intermediates. nih.gov
The CARE methodology is centered on the reaction of a cyclic imide with a primary amine. researchgate.net The process is initiated by the N-acylation of a simple lactam to form an acryloyl imide. nih.gov This intermediate serves as a Michael acceptor. The subsequent introduction of a primary amine triggers a conjugate addition to the α,β-unsaturated system. researchgate.net This step is followed by a spontaneous, in-situ ring expansion cascade, ultimately yielding a larger, more complex lactam. nih.gov This transformation typically results in a 4-atom ring expansion. researchgate.net
While direct utilization of this compound in the CARE cascade as the primary nucleophile is not the standard documented pathway, its chemical structure provides a valuable entry point into this synthetic strategy. The benzylic bromide functionality can be readily converted into a primary amine, specifically producing 3-(methoxycarbonyl)benzylamine. This derivative, bearing the essential primary amine group, can then serve as the key nucleophilic component in the CARE reaction. By employing this precursor strategy, the 3-(methoxycarbonyl)benzyl moiety can be effectively incorporated into the side chain of the newly formed, ring-expanded lactam.
The versatility of the CARE reaction has been demonstrated with a wide array of functionalized primary amines, highlighting its broad substrate scope and functional group tolerance. nih.govresearchgate.net This allows for the creation of diverse libraries of medium-sized and macrocyclic lactams primed for applications in medicinal and biological chemistry. nih.govrsc.org
Detailed Research Findings
Research has extensively demonstrated the scope and efficiency of the CARE cascade. The reaction is typically performed under mild conditions, often using methanol (B129727) as a solvent at room temperature, and proceeds in high yield. nih.govresearchgate.net The versatility of the technique is showcased by its compatibility with various lactam ring sizes and a diverse range of primary amines.
For instance, acryloyl imides derived from 4-, 5-, 6-, 7-, and 8-membered lactams have all been shown to undergo successful ring expansion upon reaction with primary amines. nih.gov A key advantage of the CARE method is its tolerance for various functional groups on the primary amine component, including esters, aryl halides, protected amines, and alcohols, allowing for the synthesis of highly functionalized lactam products without the need for extensive protecting group strategies. nih.govresearchgate.net
The data presented in the following table illustrates the scope of the CARE reaction with respect to different primary amine nucleophiles and cyclic imide precursors. The yields demonstrate the general efficiency of this ring expansion methodology.
Table 1: Scope of the Conjugate Addition Ring Expansion (CARE) Reaction with Various Primary Amines researchgate.net
| Entry | Imide Precursor (Ring Size) | Primary Amine | Resulting Lactam (Ring Size) | Yield (%) |
|---|---|---|---|---|
| 1 | Acryloyl-2-piperidone (6) | 4-Fluorobenzylamine | 10-membered | 86 |
| 2 | Acryloyl-2-piperidone (6) | 2-Methoxybenzylamine | 10-membered | 88 |
| 3 | Acryloyl-2-piperidone (6) | Cyclohexylmethanamine | 10-membered | 85 |
| 4 | Acryloyl-2-azepanone (7) | 4-Fluorobenzylamine | 11-membered | 89 |
| 5 | Acryloyl-2-azepanone (7) | Allylamine | 11-membered | 80 |
| 6 | Acryloyl-2-azocanone (8) | 4-Fluorobenzylamine | 12-membered | 85 |
| 7 | Acryloyl-2-azocanone (8) | Propargylamine | 12-membered | 77 |
Standard reaction conditions: Imide (1 equiv.), amine (1.1 equiv.), in Methanol (0.5 M) for 4 hours at room temperature.
This robust methodology provides a powerful tool for generating libraries of complex cyclic molecules. The ability to incorporate diverse side chains, such as the one derived from this compound, underscores its potential in developing novel bioactive compounds.
Computational and Mechanistic Investigations
Reaction Mechanism Elucidation
The conversion of methyl 3-methylbenzoate (B1238549) to methyl 3-(bromomethyl)benzoate is a classic example of a free-radical chain reaction. The elucidation of its mechanism involves understanding the initiation, propagation, and termination steps, with a particular focus on the regioselectivity of the benzylic bromination.
The Wohl-Ziegler bromination, which utilizes N-bromosuccinimide (NBS) in the presence of a radical initiator, is a common method for the synthesis of this compound. wikipedia.org The process is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or irradiation. libretexts.org This generates initiator radicals that then abstract a hydrogen atom from a trace amount of HBr present, or react with NBS to produce a bromine radical (Br•).
The key steps in the radical-initiated bromination are as follows:
Initiation: The radical initiator decomposes to form free radicals. These radicals then react with NBS to generate a bromine radical, which is the key chain-carrying species.
Propagation: The bromine radical abstracts a hydrogen atom from the benzylic methyl group of methyl 3-methylbenzoate. This step is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical. masterorganicchemistry.com The newly formed benzylic radical then reacts with a molecule of NBS to yield the desired product, this compound, and a succinimidyl radical. The succinimidyl radical can then react with HBr to regenerate a bromine radical, thus continuing the chain reaction.
Termination: The chain reaction is terminated by the combination of any two radical species present in the reaction mixture. libretexts.org
The selectivity for benzylic bromination over other positions is a hallmark of this reaction and is attributed to the lower bond dissociation energy of the benzylic C-H bond compared to aromatic or other aliphatic C-H bonds.
Kinetic studies on the N-bromosuccinimide bromination of substituted toluenes have shown that the rate of the reaction is influenced by the nature of the substituents on the aromatic ring. acs.org For methyl 3-methylbenzoate, the electron-withdrawing nature of the methoxycarbonyl group (-COOCH₃) at the meta position can influence the reaction rate. While electron-withdrawing groups generally deactivate the aromatic ring towards electrophilic attack, their effect on the stability of the benzylic radical is more complex. Computational studies have shown that both electron-donating and electron-withdrawing groups can lower the bond dissociation energy of the benzylic C-H bond, thereby affecting the rate of hydrogen abstraction. acs.orgnih.gov
The reaction is typically carried out at elevated temperatures (e.g., refluxing in carbon tetrachloride) to ensure a sufficient rate of radical initiation and propagation. The choice of solvent can also impact the reaction kinetics and selectivity. researchgate.net
The primary reaction intermediate in the synthesis of this compound is the 3-(methoxycarbonyl)benzyl radical. This radical is stabilized by resonance, with the unpaired electron delocalized over the benzylic carbon and the aromatic ring. masterorganicchemistry.com The geometry of this radical is expected to be planar at the benzylic carbon, facilitating this delocalization.
The key transition state in the rate-determining propagation step is that of the hydrogen abstraction from the methyl group of methyl 3-methylbenzoate by a bromine radical. Computational studies on similar benzylic hydrogen abstraction reactions suggest a transition state where the C-H bond is partially broken and the H-Br bond is partially formed. rsc.orgrsc.org The geometry of this transition state is influenced by steric and electronic factors of the substrate and the attacking radical.
| Species | Description |
| Initiator Radical | Formed from the decomposition of AIBN or benzoyl peroxide. |
| Bromine Radical (Br•) | The primary chain-carrying radical responsible for hydrogen abstraction. |
| 3-(Methoxycarbonyl)benzyl Radical | The key resonance-stabilized intermediate formed after hydrogen abstraction. |
| Succinimidyl Radical | Formed after the benzylic radical reacts with NBS. |
| Hydrogen Abstraction Transition State | The high-energy state in the reaction between the bromine radical and methyl 3-methylbenzoate. |
Theoretical Chemistry Approaches
Theoretical chemistry provides powerful tools to investigate the intricacies of reaction mechanisms, structure-reactivity relationships, and reaction dynamics that are often difficult to probe experimentally.
Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been instrumental in understanding the structure-reactivity relationships in benzylic bromination reactions. These calculations can accurately predict various molecular properties that govern reactivity.
A key factor influencing the rate of benzylic bromination is the benzylic C-H bond dissociation energy (BDE). DFT studies on substituted toluenes have shown that the nature of the substituent on the aromatic ring significantly affects the BDE. acs.orgnih.gov For methyl 3-methylbenzoate, the methoxycarbonyl group at the meta position influences the stability of the resulting benzylic radical. While this group is electron-withdrawing through its inductive and resonance effects, its impact on the radical's stability is nuanced. DFT calculations have revealed that both electron-donating and electron-withdrawing substituents can lower the benzylic C-H BDE by stabilizing the resulting radical through spin delocalization. acs.orgnih.gov
Quantum chemical calculations can also be used to model the transition state for the hydrogen abstraction step. By determining the energy barrier for this step, the reactivity of different substrates can be compared. These calculations provide insights into the electronic and geometric factors that stabilize the transition state and thus accelerate the reaction. rsc.orgnih.gov
MD simulations could be employed to model the entire radical chain reaction in solution. psu.edu This would involve simulating the diffusion of reactants and radicals, their collisions, and the subsequent chemical transformations. Such simulations could provide valuable information on:
The role of the solvent in stabilizing intermediates and transition states. ucsb.edu
The frequency and orientation of reactive encounters between radicals and substrate molecules.
The dynamics of the initiation, propagation, and termination steps of the chain reaction.
By combining quantum mechanical calculations for the potential energy surface with classical dynamics, a complete reaction profile can be constructed. This would allow for the theoretical prediction of reaction rates and selectivities under different conditions, providing a powerful tool for optimizing the synthesis of this compound.
Computational Insights into Electronic and Steric Effects
Computational chemistry provides powerful tools for understanding the intricate interplay of electronic and steric effects that govern the reactivity and properties of molecules like this compound. Through methods such as Density Functional Theory (DFT), researchers can model molecular structures and predict various properties, offering insights that complement experimental findings. nih.govresearchgate.net DFT calculations, often employing basis sets like B3LYP/6-31G(d,p), are instrumental in optimizing molecular geometries and analyzing electronic characteristics. nih.govresearchgate.net
Electronic Effects Analysis
The electronic landscape of this compound is significantly influenced by its two functional groups: the electron-withdrawing methyl ester (-COOCH₃) and the reactive bromomethyl (-CH₂Br) group. Computational analyses, including Frontier Molecular Orbital (FMO) analysis and Molecular Electrostatic Potential (MEP) mapping, are used to elucidate these effects. nih.gov
Inductive and Resonance Effects: The methyl ester group is primarily electron-withdrawing due to the electronegativity of the oxygen atoms, impacting the electron density of the aromatic ring. This effect can be quantified by calculating parameters such as Mulliken charges or by analyzing the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and stability. nih.gov
Molecular Electrostatic Potential (MEP): MEP maps provide a visual representation of the charge distribution on the molecule's surface. For this compound, these maps would highlight the electron-deficient regions (electrophilic sites) and electron-rich regions (nucleophilic sites). Such analysis helps in predicting the sites most susceptible to electrophilic and nucleophilic attack. nih.govmdpi.com
Substituent Effects on Reactivity: DFT studies on analogous benzyl (B1604629) halides have shown that the stability of reaction intermediates and the energy barriers for reactions are highly sensitive to the electronic nature of substituents on the benzene (B151609) ring. acs.org For instance, electron-withdrawing groups can stabilize radical anions formed during reductive cleavage processes. acs.org The calculated adiabatic electron affinities and bond dissociation energies provide quantitative measures of these effects. acs.org
Below is an illustrative data table showcasing typical electronic properties that can be determined for aromatic compounds using DFT calculations.
| Calculated Property | Typical Significance | Computational Method Example |
|---|---|---|
| HOMO Energy | Indicates the molecule's ability to donate electrons. | DFT/B3LYP/6-311++G(d,p) |
| LUMO Energy | Indicates the molecule's ability to accept electrons. | DFT/B3LYP/6-311++G(d,p) |
| HOMO-LUMO Gap | Relates to the chemical stability and reactivity of the molecule. | Calculated from HOMO and LUMO energies |
| Dipole Moment | Measures the overall polarity of the molecule. | DFT/B3LYP/6-311++G(d,p) |
| Mulliken Atomic Charges | Provides an estimation of the partial charge on each atom. | Calculated from the wavefunction |
Steric Effects Analysis
Steric hindrance plays a crucial role in determining the conformational preferences and reaction pathways available to this compound. The size and spatial arrangement of the substituents can restrict bond rotations and influence the accessibility of reactive centers.
Conformational Analysis: Computational methods can be used to perform a Potential Energy Scan (PES) by systematically rotating specific dihedral angles within the molecule. This analysis helps identify the most stable conformers (energy minima) and the energy barriers between them. nih.gov For substituted benzoic acids, steric effects can lead to non-planar conformations where the carboxyl group is twisted out of the plane of the benzene ring. rsc.org
Steric Hindrance Quantification: The degree of steric hindrance can be evaluated by analyzing bond lengths and angles in the optimized molecular geometry. Increased steric strain often results in elongated bonds or distorted angles compared to less crowded molecules. rsc.org In reactions involving substituted benzyl derivatives, steric bulk can significantly influence the reaction rates and even the preferred reaction mechanism. mdpi.comrsc.org For instance, bulky groups can hinder the approach of a nucleophile, slowing down substitution reactions.
The following table illustrates the types of geometric and steric parameters that are typically analyzed in computational studies.
| Parameter | Significance in Steric Analysis | Example |
|---|---|---|
| Dihedral Angle (e.g., C-C-C=O) | Defines the rotational position of the ester group relative to the ring, indicating planarity or twisting. | A value near 0° or 180° suggests planarity; deviation indicates steric strain. |
| Bond Length (e.g., C-Br) | Can be elongated due to steric repulsion with adjacent groups. | Comparison with standard C-Br bond lengths. |
| Bond Angle (e.g., C-C-CH₂) | Can be distorted from ideal values to accommodate bulky substituents. | Deviation from the ideal 120° for sp² carbons. |
Advanced Analytical Methodologies for Characterization and Quantification
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is fundamental to verifying the chemical structure of Methyl 3-(bromomethyl)benzoate. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal detailed information about their atomic composition and bonding arrangements.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds. Both proton (¹H) and carbon-13 (¹³C) NMR are used to provide a complete picture of the carbon-hydrogen framework of this compound.
¹H NMR Spectroscopy : The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons of the bromomethyl group, and the protons of the methyl ester group. The splitting patterns (multiplicity) of the aromatic protons are particularly useful for confirming the meta substitution pattern on the benzene (B151609) ring.
¹³C NMR Spectroscopy : The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. Key signals correspond to the carbonyl carbon of the ester, the aromatic carbons, the benzylic carbon, and the methyl carbon. The chemical shifts of the aromatic carbons provide further confirmation of the substitution pattern.
Table 1: Predicted NMR Data for this compound
| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|---|
| ¹H | Aromatic Protons (Ar-H) | 7.40 - 8.10 | Multiplet (m) | 4H |
| ¹H | Bromomethyl Protons (-CH₂Br) | ~4.50 | Singlet (s) | 2H |
| ¹H | Methyl Ester Protons (-OCH₃) | ~3.90 | Singlet (s) | 3H |
| ¹³C | Carbonyl Carbon (C=O) | ~166 | N/A | N/A |
| ¹³C | Aromatic Carbons (Ar-C) | 128 - 138 | N/A | N/A |
| ¹³C | Methyl Ester Carbon (-OCH₃) | ~52 | N/A | N/A |
| ¹³C | Bromomethyl Carbon (-CH₂Br) | ~32 | N/A | N/A |
Mass spectrometry is an essential technique for determining the molecular weight of a compound and gaining insight into its structure through analysis of its fragmentation patterns. For this compound (C₉H₉BrO₂), the molecular weight is 229.07 g/mol . sigmaaldrich.comsigmaaldrich.comchemicalbook.com
A key feature in the mass spectrum of this compound is the isotopic pattern of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in the molecular ion (M⁺) appearing as a pair of peaks of nearly equal intensity, one at m/z 228 and the other at m/z 230, which is a definitive indicator of the presence of a single bromine atom in the molecule and its fragments.
Common fragmentation pathways for aromatic esters involve cleavage at the ester group and the benzylic position. libretexts.orgmiamioh.edupharmacy180.com
Table 2: Key Mass Spectrometry Fragments for this compound
| m/z (Mass-to-Charge Ratio) | Fragment Ion | Corresponding Neutral Loss |
|---|---|---|
| 228/230 | [C₉H₉BrO₂]⁺˙ | Molecular Ion (M⁺˙) |
| 197/199 | [C₈H₆BrO]⁺ | Methoxy radical (·OCH₃) |
| 150 | [C₉H₉O₂]⁺ | Bromine radical (·Br) |
| 149 | [C₈H₅O₂]⁺ | Bromomethyl radical (·CH₂Br) |
| 121 | [C₇H₅O₂]⁺ | ·CH₂Br and CO |
| 91 | [C₇H₇]⁺ | Tropylium ion, rearrangement may occur |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. proprep.com The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure. nist.gov
The most prominent peak is the strong absorption from the carbonyl (C=O) group of the ester. brainly.com Other significant absorptions include the C-O stretching of the ester group, C-H stretching from the aromatic ring and aliphatic groups, and C=C stretching from the aromatic ring. brainly.comresearchgate.net The C-Br bond also has a characteristic stretching frequency, although it appears in the lower frequency fingerprint region.
Table 3: Characteristic Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
|---|---|---|---|
| >3000 | C-H Stretch | Aromatic | Medium-Weak |
| 2850-2960 | C-H Stretch | Aliphatic (-CH₃, -CH₂Br) | Medium-Weak |
| ~1720 | C=O Stretch | Ester | Strong |
| 1450-1600 | C=C Stretch | Aromatic Ring | Medium |
| 1250-1300 | C-O Stretch (Asymmetric) | Ester | Strong |
| 1000-1100 | C-O Stretch (Symmetric) | Ester | Strong |
| 690-900 | C-H Bend (Out-of-plane) | Aromatic (meta-substituted) | Strong |
| 500-600 | C-Br Stretch | Alkyl Halide | Medium-Weak |
Chromatographic Methods for Purity Assessment and Impurity Profiling
Chromatographic techniques are vital for separating this compound from unreacted starting materials, by-products, and other impurities. These methods are routinely used for quality control, purity determination, and detailed impurity profiling.
High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of non-volatile or thermally sensitive compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. sielc.cominternationaljournalssrg.org
In a typical RP-HPLC setup, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18 or C8). internationaljournalssrg.orgekb.eg A polar mobile phase, usually a mixture of acetonitrile (B52724) or methanol (B129727) and water containing an acidic modifier like formic or acetic acid, is used to elute the components. sielc.comekb.eg Detection is commonly achieved using a UV detector, as the aromatic ring of the compound absorbs UV light. usda.gov The purity of the sample is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram. This method is effective for separating impurities with different polarities, allowing for their identification and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive method used to separate and identify volatile and thermally stable compounds. aidic.it It is particularly well-suited for the trace analysis of impurities in samples of this compound. wiley.com The compound has a boiling point of 112-114 °C at 3 mmHg, making it amenable to GC analysis. sigmaaldrich.comchemicalbook.com
In GC-MS, the sample is vaporized and separated on a capillary column, often coated with a nonpolar stationary phase like dimethyl polysiloxane. amazonaws.com The separated components then enter a mass spectrometer, which acts as a detector. The MS provides a mass spectrum for each eluting peak, allowing for positive identification. For quantitative trace analysis, the mass spectrometer can be operated in Selective Ion Monitoring (SIM) mode, where it only detects specific ions characteristic of the target impurity, greatly enhancing sensitivity and selectivity. wiley.comamazonaws.com This makes GC-MS an invaluable tool for detecting and quantifying potential genotoxic and other trace-level impurities. amazonaws.com
Derivatization Strategies for Enhanced Analytical Detection
The analytical detection and quantification of this compound can be significantly improved through derivatization, a process that chemically modifies the analyte to enhance its physicochemical properties for a specific analytical technique. The primary target for derivatization on the this compound molecule is the highly reactive bromomethyl group. This functionality allows for a variety of reactions that can introduce moieties to improve volatility for gas chromatography (GC) or enhance detection in liquid chromatography (LC), particularly with mass spectrometry (MS).
Derivatization is often necessary when direct analysis is challenging. For instance, compounds with a benzylic bromide functionality, like this compound, can exhibit solution instability, making direct LC-MS analysis difficult. Furthermore, the neutral nature of the molecule can lead to poor ionization efficiency in electrospray ionization mass spectrometry (ESI-MS).
A key strategy involves nucleophilic substitution reactions where the bromide, a good leaving group, is displaced by a nucleophile. This approach can be tailored to the analytical method of choice.
For Gas Chromatography (GC) Analysis:
To increase volatility and thermal stability for GC analysis, the polar ester group could be targeted, though derivatization of the bromomethyl group is more common and effective for enhancing detectability. Strategies may include:
Substitution with a less polar group: Reaction with a suitable nucleophile can replace the bromine with a group that makes the molecule more volatile.
Reduction: The bromomethyl group could be reduced to a methyl group, although this would remove the unique isotopic signature of bromine which can be useful for mass spectrometric identification.
For Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis:
Derivatization for LC-MS typically aims to introduce a readily ionizable group to enhance signal intensity. A notable example, demonstrated with the structurally similar compound methyl 2-(bromomethyl)-6-nitrobenzoate, involves a reaction that simultaneously reduces the nitro group and converts the bromomethyl group. While this compound lacks a nitro group, the reactivity of the bromomethyl moiety remains a key site for derivatization.
A successful strategy for a related compound involved derivatization with ammonium (B1175870) formate (B1220265) and zinc dust. This led to the reduction of the nitro group to an amino group and the hydrogenolysis of the bromomethyl group to a methyl group. The resulting amino group is readily ionizable, significantly improving LC-MS detection. A similar strategy targeting the bromomethyl group of this compound could involve reaction with a nucleophile containing an easily ionizable functional group, such as a primary amine or a tertiary amine to create a permanently charged quaternary ammonium salt.
The following table summarizes potential derivatization strategies for this compound:
| Analytical Technique | Derivatization Strategy | Reagent Examples | Purpose |
| GC-MS | Substitution | Thiols (e.g., ethanethiol), Amines | Increase volatility and introduce specific fragmentation patterns. |
| LC-MS | Nucleophilic Substitution with Ionizable Tag | Primary or secondary amines (e.g., dimethylamine), Tertiary amines (e.g., trimethylamine) | Introduce a readily ionizable group (e.g., amino group, quaternary ammonium) for enhanced ESI-MS detection. |
| LC-MS | Thiol-Click Chemistry | Thiols followed by maleimide-functionalized tags | Introduce a fluorescent or easily ionizable tag for enhanced detection. |
These derivatization approaches transform the analyte into a species with more favorable characteristics for chromatographic separation and detection, enabling more sensitive and robust quantification.
X-ray Crystallography of Derived Compounds
X-ray crystallography is a powerful analytical technique for the unambiguous determination of the three-dimensional atomic structure of a crystalline solid. While the crystal structure of this compound itself may be of interest, the crystallographic analysis of its derivatives provides invaluable information about reaction stereochemistry, conformational preferences, and non-covalent interactions that govern molecular packing. The reactive bromomethyl group serves as a synthetic handle to generate a wide array of derivatives suitable for single-crystal X-ray diffraction studies.
Although a specific crystal structure of a compound directly derived from this compound is not detailed in the reviewed literature, the crystallographic analysis of closely related bromomethyl-substituted benzene derivatives demonstrates the utility of this technique in the solid-state characterization of this class of compounds.
A pertinent example is the crystal structure of 3,5-bis(bromomethyl)phenyl acetate (B1210297) . nih.gov This compound, featuring two bromomethyl groups, provides insight into the types of intermolecular interactions that can be expected in the crystal lattice of derivatives of this compound. The study revealed that in the solid state, molecular dimers are formed between crystallographically non-equivalent molecules. nih.gov These dimers are further connected into two-dimensional aggregates through Br···Br interactions of both type I and type II. nih.gov This highlights the significant role of the bromine atoms in directing the crystal packing.
The synthesis of derivatives from this compound for crystallographic analysis can be achieved through various reactions targeting the bromomethyl group. For instance, reaction with N-nucleophiles (such as amines or azides), O-nucleophiles (such as phenols or carboxylates), or S-nucleophiles (such as thiols) can yield crystalline products. The resulting structures can confirm the success of the synthetic transformation and provide detailed geometric parameters.
The table below presents crystallographic data for a related compound, illustrating the type of information obtained from such studies.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |
| 3,5-bis(bromomethyl)phenyl acetate nih.gov | C₁₀H₁₀Br₂O₂ | Monoclinic | P2₁/c | 11.453(2) | 12.011(2) | 9.223(2) | 96.98(3) | 1260.6(5) | 4 |
Data obtained from a study on related 1,3,5-trisubstituted benzene derivatives. nih.gov
The structural data derived from X-ray crystallography of compounds synthesized from this compound can be crucial for understanding structure-property relationships, designing new materials, and confirming reaction outcomes in synthetic chemistry.
Perspectives and Future Research Directions
Development of Sustainable Synthesis and Green Chemistry Approaches
The traditional synthesis of methyl 3-(bromomethyl)benzoate, often involving N-bromosuccinimide (NBS) and a radical initiator like 2,2'-Azobis(2-methylpropionitrile) in chlorinated solvents such as carbon tetrachloride, presents significant environmental and safety concerns. digitellinc.comchemicalbook.com Future research is intensely focused on developing "greener" alternatives that align with the principles of sustainable chemistry.
Key areas of development include:
Safer Solvents and Reagents: A primary goal is the replacement of hazardous reagents and solvents. researchgate.net Research has shown the effectiveness of substituting carbon tetrachloride with more environmentally benign solvents like acetonitrile (B52724) or even performing reactions under solvent-free conditions. koreascience.krcolab.ws Alternative brominating agents to NBS, or methods that generate bromine in situ, are also being explored to reduce waste and avoid handling hazardous materials. researchgate.netrsc.orgnih.gov For instance, oxidative bromination using hydrogen peroxide or electrochemical oxidation represents a more atom-economical approach. researchgate.net
Photochemical and Microwave-Assisted Reactions: Photochemistry offers a sustainable method for initiating radical benzylic brominations without the need for chemical initiators. digitellinc.comrsc.org Using visible light to cleave the Br-Br bond is a safer and more energy-efficient alternative. colab.ws Similarly, microwave-assisted synthesis can dramatically reduce reaction times and energy consumption, offering a greener route to benzylic bromides from corresponding alcohols under solvent-free conditions. tandfonline.com
Continuous Flow Technology: Shifting from batch to continuous flow processing enhances the safety and efficiency of benzylic bromination. digitellinc.com Flow reactors provide superior control over reaction parameters, improve heat transfer, and allow for the safe use of highly reactive intermediates. rsc.org This technology is crucial for scaling up green synthesis methods, enabling high throughput while minimizing risk and environmental impact. digitellinc.comrsc.org
| Synthesis Approach | Traditional Method (Wohl-Ziegler) | Green Alternative | Benefit of Alternative |
| Solvent | Carbon Tetrachloride (CCl4) | Acetonitrile, Ethyl Acetate (B1210297), Solvent-free | Reduced toxicity and environmental impact. researchgate.netkoreascience.kr |
| Initiator | AIBN, Benzoyl Peroxide | Visible Light (Photochemistry) | Avoids explosive initiators, improves safety. digitellinc.comcolab.ws |
| Bromine Source | N-Bromosuccinimide (NBS) | In situ generation (e.g., NaBrO3/HBr) | Avoids handling hazardous reagents, improves atom economy. rsc.orgrsc.org |
| Process | Batch Reaction | Continuous Flow Reaction | Enhanced safety, scalability, and process control. digitellinc.com |
Exploration of Novel Catalytic Systems and Methodologies
Catalysis is at the forefront of innovation for reactions involving this compound, from its synthesis to its subsequent transformations. Future research aims to develop more efficient, selective, and reusable catalysts.
A significant area of interest is the use of Lewis acids to catalyze benzylic bromination. Studies have shown that catalysts like Zirconium(IV) chloride can efficiently promote bromination using reagents such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) under mild conditions. nih.govnih.gov This method proceeds via a radical pathway and offers an alternative to traditional free-radical initiation, potentially providing better control and selectivity. nih.gov In contrast, Brønsted acids tend to promote unwanted aromatic ring bromination, highlighting the importance of catalyst choice in directing reaction outcomes. nih.govnih.gov
Furthermore, the development of solid acid catalysts is a promising avenue for related reactions, such as the esterification of benzoic acids to form methyl benzoates. mdpi.com Heterogeneous catalysts, like titanium zirconium solid acids, offer significant advantages over traditional homogeneous acid catalysts (e.g., sulfuric acid) as they are easily recoverable and reusable, leading to a reduction in corrosive waste streams. mdpi.com Extending the application of such solid catalysts to the benzylic bromination step itself is a logical and important future research direction.
Integration into Supramolecular Assemblies and Functional Materials
The reactive bromomethyl group and the rigid benzoate (B1203000) core make this compound an attractive building block for the construction of complex supramolecular structures and advanced functional materials. The bromine atom, in particular, can play a crucial role in directing crystal packing through halogen bonding and other non-covalent interactions, influencing the final architecture and properties of the material. researchgate.net
Future research will likely explore the use of this compound and its derivatives as precursors for:
Liquid Crystals: The defined geometry of the benzoate ring is conducive to forming mesophases.
Metal-Organic Frameworks (MOFs): After conversion of the ester to a carboxylic acid, the resulting ligand can be used to construct porous MOFs for applications in gas storage, separation, and catalysis.
Organic Light-Emitting Diodes (OLEDs): The benzoate moiety can act as an electron-accepting unit in materials designed for optoelectronic applications. For example, related compounds like methyl 3-bromobenzoate have been used to synthesize thermally activated delayed fluorescence (TADF) materials, which are a key component in third-generation OLEDs. nih.gov The ability to functionalize the molecule at the bromomethyl position allows for fine-tuning of electronic properties and molecular architecture.
Expanding Scope in Drug Discovery and Chemical Biology
This compound is a valuable scaffold in medicinal chemistry, serving as a key intermediate for synthesizing a wide range of biologically active molecules. echemi.com The bromomethyl group is a versatile handle for introducing the substituted benzyl (B1604629) moiety into a target structure via nucleophilic substitution reactions. guidechem.com
This compound and its isomers are crucial in the synthesis of several important pharmaceuticals. For example, the related para-isomer, methyl 4-(bromomethyl)benzoate, is an indispensable intermediate in the production of the tyrosine kinase inhibitor Imatinib, used to treat certain types of cancer. innospk.com Similarly, related bromomethyl benzoate derivatives are used in the preparation of anti-HIV agents, aldose reductase inhibitors, and antifungal drugs like ketoconazole. innospk.comgoogle.com
Future directions in this area include:
Library Synthesis: Using this compound as a starting material for the combinatorial synthesis of compound libraries to screen for new drug candidates.
Bioisosteric Replacement: Developing novel derivatives where the benzoate core is used as a bioisostere for other aromatic systems in known pharmacophores.
Prodrug Design: Employing the ester and benzyl functionalities to create prodrugs that can be cleaved in vivo to release an active pharmaceutical ingredient.
Innovations in Reaction Design and Methodology Development
Beyond green chemistry, ongoing research focuses on developing novel synthetic methods that offer greater precision, efficiency, and control over reactions involving this compound. One significant challenge in its synthesis is preventing over-bromination, where the desired mono-brominated product reacts further to form a di-bromo byproduct. scientificupdate.com
Innovations to address this and other challenges include:
Selective Debromination: A novel strategy involves intentionally over-brominating the starting material and then selectively converting the unwanted di-bromo species back to the desired mono-bromo product using a reducing agent like diethyl phosphite. scientificupdate.com
Flow Chemistry for Reaction Control: As mentioned in the context of green chemistry, continuous flow reactors provide unparalleled control over residence time and stoichiometry, which can be precisely tuned to favor mono-bromination and suppress the formation of di-bromo byproducts. rsc.orgscientificupdate.com
Novel Radical Generation: Research into visible-light/nickel dual catalysis has shown that aryl bromides can serve as both cross-coupling partners and precursors for bromine radicals. rsc.org This approach, where a bromine radical acts as a highly efficient hydrogen atom transfer (HAT) reagent, could open new pathways for C-H activation and functionalization of the benzylic position in a more controlled manner. rsc.org
These advanced methodologies promise to make the synthesis and subsequent reactions of this compound more efficient, selective, and adaptable to the needs of modern chemical synthesis.
Q & A
Q. What are the standard synthetic routes for Methyl 3-(bromomethyl)benzoate, and how do reaction conditions influence yield?
this compound is typically synthesized via nucleophilic substitution or esterification. A common method involves bromination of methyl 3-methylbenzoate using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in a solvent like CCl₄ at reflux . Yield optimization requires strict control of stoichiometry (1:1.1 molar ratio of substrate to NBS) and reaction time (8–12 hours). Impurities such as dibrominated byproducts may form if excess brominating agents are used, necessitating purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. What safety protocols are critical when handling this compound?
The compound is corrosive and irritant (Hazard Note: Irritant/Corrosive, UN 3261) . Key safety measures include:
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use in a fume hood to avoid inhalation of vapors.
- First Aid : Skin/eye contact requires immediate flushing with water (15+ minutes) and medical consultation .
- Waste Disposal : Segregate halogenated waste for professional treatment to prevent environmental contamination .
Q. How can purity and structural identity be confirmed after synthesis?
- Purity Analysis : Use GC-MS or HPLC (C18 column, acetonitrile/water mobile phase) to verify ≥95% purity .
- Structural Confirmation :
- ¹H/¹³C NMR : Look for signals at δ ~4.8 ppm (CH₂Br) and δ ~3.9 ppm (ester methyl group) .
- IR : Ester carbonyl stretch at ~1720 cm⁻¹ and C-Br absorption near 600 cm⁻¹ .
Advanced Research Questions
Q. How does the reactivity of this compound compare to its chloro- or fluoro-substituted analogs?
The bromine atom enhances nucleophilic substitution (SN2) reactivity compared to chloro analogs due to its lower electronegativity and better leaving-group ability. For example, in Suzuki couplings, it reacts faster with arylboronic acids than methyl 3-(chloromethyl)benzoate . However, steric hindrance from the ester group may slow reactions in crowded environments, necessitating optimized catalysts (e.g., Pd(PPh₃)₄) .
Q. What strategies mitigate side reactions during derivatization of this compound?
- Competing Elimination : Use polar aprotic solvents (DMF, DMSO) and mild bases (K₂CO₃) to favor substitution over β-elimination .
- Byproduct Formation : Monitor temperature (<60°C) to prevent ester hydrolysis or decarboxylation.
- Catalyst Selection : Palladium-based catalysts reduce undesired homocoupling in cross-coupling reactions .
Q. How can conflicting literature data on reaction yields be resolved?
Discrepancies often arise from variations in:
- Substrate Purity : Impurities >5% (e.g., residual succinimide from NBS) can alter reactivity. Pre-purify starting materials via recrystallization .
- Moisture Sensitivity : Anhydrous conditions (molecular sieves, inert atmosphere) improve reproducibility in moisture-sensitive reactions .
- Analytical Methods : Standardize quantification techniques (e.g., internal standards in NMR) to ensure consistency .
Q. What are the applications of this compound in designing bioactive molecules?
The bromomethyl group serves as a versatile handle for:
- Pharmaceutical Intermediates : Synthesize tyrosine kinase inhibitors via Ullmann coupling .
- Polymer Chemistry : Incorporate into monomers for functionalized polyesters with tunable solubility .
- Probe Development : Conjugate with fluorophores (e.g., dansyl chloride) for cellular imaging agents .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
